Home > Products > Screening Compounds P106110 > Quinpirole dihydrochloride
Quinpirole dihydrochloride - 73625-62-4

Quinpirole dihydrochloride

Catalog Number: EVT-281373
CAS Number: 73625-62-4
Molecular Formula: C13H23Cl2N3
Molecular Weight: 292.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinpirole dihydrochloride is a synthetic compound classified as a dopamine receptor agonist, specifically exhibiting a high affinity for D2-like dopamine receptors. [, , , , , , , ] This selectivity makes it a valuable tool in scientific research, particularly in the fields of neuroscience, pharmacology, and physiology. [, , , , , , , ] It is commercially available and widely used in animal models to study the role of dopamine in various physiological and pathological processes. [, , , , , , , ]

Future Directions
  • Understanding Sex Differences: Further research is needed to elucidate the sex differences in response to quinpirole dihydrochloride, as observed in preclinical studies, to develop more tailored and effective treatments for both men and women. []

Quinpirole

    Compound Description: Quinpirole, the active enantiomer of quinpirole dihydrochloride, is a potent dopamine D2-like receptor agonist with some selectivity for D3 receptors. [] It is widely used in research to investigate the role of the dopaminergic system in various physiological and pathological conditions, including reward-related behavior, motor control, and obsessive-compulsive disorder. [] Studies have shown that quinpirole can induce yawning, hypothermia, and locomotor sensitization in animal models, providing insights into the behavioral effects mediated by D2-like receptors. [, , ]

    Relevance: Quinpirole is the active enantiomer of quinpirole dihydrochloride. It shares an identical chemical structure with the dihydrochloride salt form, except for the absence of the two hydrochloride ions. The pharmacological activity of quinpirole dihydrochloride stems from its conversion to quinpirole in vivo. []

B-HT 920 (6-Allyl-2-amino-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine dihydrochloride)

    Compound Description: B-HT 920 is a putative dopamine autoreceptor agonist. [] While it exhibits a preference for dopamine autoreceptors, it also impacts postsynaptic receptors, albeit to a lesser extent. [] This compound is instrumental in research aiming to distinguish between pre- and postsynaptic dopamine receptor activity.

SND 919 (2-Amino-4,5,6,7-tetrahydro-6-propylamino-benzthiazol dihydrochloride)

    Compound Description: SND 919 is classified as a putative dopamine autoreceptor agonist. [] Its actions primarily target dopamine autoreceptors, suggesting a potential role in regulating dopamine release and synthesis.

(+)-PD 128907 [(4aR,10bR)-3,4a,4,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol hydrochloride]

    Compound Description: (+)-PD 128907 is a selective dopamine D3 receptor agonist. [] It is often used in research to investigate the specific roles of the D3 receptor in behavior and physiology.

    Relevance: While quinpirole dihydrochloride exhibits selectivity for both D2 and D3 receptors, (+)-PD 128907 demonstrates a higher selectivity for D3 receptors. [] This difference in receptor selectivity makes (+)-PD 128907 a useful tool for differentiating D2-mediated effects from those mediated specifically by the D3 receptor, compared to the more general D2/D3 agonist profile of quinpirole dihydrochloride.

7-OH-DPAT [(±)-7-Hydroxy-2-dipropylaminotetralin HBr]

    Compound Description: 7-OH-DPAT is a dopamine agonist with a higher affinity for D3 receptors compared to D2 receptors. [] It is commonly employed in research to study the specific functions of D3 receptors, particularly in relation to yawning behavior.

Pramipexole (N′-propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine)

    Compound Description: Pramipexole is a dopamine agonist that primarily targets D2 and D3 receptors, demonstrating a preference for D3 receptors over D2 receptors. [] It is clinically used to manage Parkinson’s disease and restless legs syndrome.

Bromocriptine [(+)-2-bromo-12′-hydroxy-2′-(1-methylethyl)-5′-(2-methylpropyl) ergotaman-3′,6′-18-trione methanesulfonate]

    Compound Description: Bromocriptine is a dopamine agonist that exhibits activity at both D2 and D3 receptors. [] It is used clinically in the treatment of conditions such as hyperprolactinemia and Parkinson’s disease.

Apomorphine [(R)-(-)-5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo-[de,g]quinoline-10,11-diol HCl]

    Compound Description: Apomorphine is a dopamine agonist with activity at both D1 and D2 receptors. [] It is clinically used in the treatment of Parkinson's disease, particularly for managing motor fluctuations and "off" episodes.

    Relevance: Apomorphine and quinpirole dihydrochloride are both dopamine receptor agonists, although they differ in their receptor subtype selectivity. [] While quinpirole dihydrochloride displays selectivity for D2 and D3 receptors, apomorphine exhibits activity at both D1 and D2 receptors. [] This difference in receptor profile makes apomorphine a less selective pharmacological tool compared to quinpirole dihydrochloride when investigating the specific roles of D2 and D3 receptors.

Synthesis Analysis

The synthesis of quinpirole dihydrochloride involves several chemical reactions that typically include the formation of the pyrazoloquinoline structure. A common synthetic route includes:

  1. Starting Materials: The synthesis often begins with 2-amino-3-picoline and other appropriate reagents.
  2. Cyclization: A cyclization reaction is performed to form the pyrazolo[3,4-g]quinoline core.
  3. Functionalization: Subsequent steps involve the introduction of the propyl group and other functional groups necessary for activity.
  4. Hydrochloride Formation: The final step typically involves treatment with hydrochloric acid to yield the dihydrochloride salt form.

The exact conditions such as temperatures, solvents (often organic solvents like dichloromethane), and reaction times can vary based on the specific synthetic pathway chosen .

Molecular Structure Analysis

Quinpirole dihydrochloride has a molecular formula of C13H21N3·2HCl and a molecular weight of approximately 255.79 g/mol . The structure consists of a pyrazoloquinoline backbone with a propyl substituent at one position.

Structural Features:

  • Core Structure: The pyrazoloquinoline framework is characterized by a fused bicyclic system that contributes to its biological activity.
  • Stereochemistry: The compound has specific stereochemical configurations that are crucial for its interaction with dopamine receptors.
  • Functional Groups: The presence of nitrogen atoms in the ring structure enhances its binding affinity to dopamine receptors.

The three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, which reveal insights into its spatial arrangement and potential binding sites .

Chemical Reactions Analysis

Quinpirole dihydrochloride participates in various chemical reactions primarily related to its pharmacological activity:

  1. Receptor Binding: As a dopamine D2 receptor agonist, quinpirole binds to these receptors, leading to conformational changes that activate intracellular signaling pathways.
  2. Neurotransmitter Release Modulation: Quinpirole's interaction with D2 receptors in the ventral tegmental area influences dopamine release in target areas such as the nucleus accumbens .
  3. Metabolic Pathways: Quinpirole undergoes metabolic transformations in vivo, which may involve oxidation or conjugation reactions that alter its pharmacokinetic properties.

These reactions are critical for understanding both its therapeutic potential and side effects in experimental models .

Mechanism of Action

Quinpirole acts primarily as an agonist at dopamine D2 receptors, which are G protein-coupled receptors involved in numerous neurological processes:

  1. Agonistic Activity: Upon binding to D2 receptors, quinpirole activates downstream signaling pathways that modulate neurotransmitter release.
  2. Inhibition of Dopamine Release: In certain contexts, activation of presynaptic D2 receptors can inhibit further dopamine release, contributing to its effects on impulsivity and attention in behavioral models .
  3. C-Fos Expression: Studies have shown that quinpirole administration leads to increased c-Fos expression in targeted brain regions, indicating neuronal activation following receptor stimulation .

The nuanced effects of quinpirole on different receptor subtypes highlight its potential utility in studying dopaminergic dysfunctions.

Physical and Chemical Properties Analysis

Quinpirole dihydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Highly soluble in water (up to 100 mg/mL) and dimethyl sulfoxide (up to 25 mg/mL), allowing for diverse formulation options .
  • Storage Conditions: Recommended to be stored desiccated at -20°C to maintain stability.
  • Stability: Stability studies indicate that it remains stable under proper storage conditions but may degrade under excessive heat or moisture.

These properties are essential for laboratory handling and formulation in experimental applications.

Applications

Quinpirole dihydrochloride is widely used in scientific research due to its specific action on dopamine receptors:

  1. Neuroscience Research: It is employed to investigate dopaminergic signaling pathways and their roles in conditions like schizophrenia, Parkinson's disease, and addiction.
  2. Behavioral Studies: Quinpirole is used in animal models to assess behaviors related to impulsivity and reward processing by manipulating dopaminergic activity .
  3. Pharmacological Characterization: Researchers utilize quinpirole as a tool compound to explore receptor pharmacology and develop new therapeutic agents targeting dopaminergic systems .

The compound's versatility makes it a valuable asset in both basic and applied neuroscience research.

Neuropharmacological Mechanisms of Quinpirole Dihydrochloride

Dopamine Receptor Selectivity and Binding Kinetics

Quinpirole dihydrochloride is a selective agonist for D2-like dopamine receptors (D2, D3, D4), with significantly lower affinity for D1-like receptors. Its binding profile is characterized by nanomolar affinity for D2-like subtypes, enabling precise modulation of dopaminergic pathways.

Differential Affinity for D2-like Receptor Subtypes

Quinpirole exhibits hierarchical binding affinity across D2-like receptor subtypes:

  • Highest affinity for D2 receptors (Ki = 4.8 nM)
  • Moderate affinity for D3 (Ki ≈ 24–30 nM) and D4 (Ki ≈ 30 nM) receptors
  • Negligible D1 receptor binding (Ki = 1,900 nM) [3] [6] [9]

This selectivity profile was established through radioligand binding assays using [³H]quinpirole in rat striatal membranes. The pharmacological specificity follows the order:(-)-NPA > DHATN ≥ Quinpirole > Apomorphine > Bromocriptine > Dopamine [3]. Regional distribution studies confirm that quinpirole binding sites parallel [³H]spiperone labeling patterns, with highest density in striatum, nucleus accumbens (NAc), and olfactory tubercles [3].

Table 1: Quinpirole Binding Affinities at Dopamine Receptor Subtypes

Receptor SubtypeKi Value (nM)Relative Selectivity
D24.8High affinity
D3~24Moderate affinity
D4~30Moderate affinity
D11900Negligible affinity

Partial Agonism vs. Full Agonism

Quinpirole demonstrates region-dependent efficacy profiles:

  • Full agonism in striatal regions: Elicits maximal inhibition of adenylyl cyclase activity via Gαi/o coupling, reducing cAMP production and PKA activation [4] [9]
  • Partial agonism in cortical areas: Submaximal activation of D2-like receptors leads to attenuated modulation of downstream effectors like Akt/GSK3-β [4]

Dose-response studies reveal functional selectivity in behavioral outputs:

  • Ventral pallidum (VP): Low doses (0.1µg) enhance locomotion via postsynaptic receptors, while high doses (5µg) suppress motor activity through presynaptic autoreceptors [2]
  • Inverted U-shaped dose-response: Electrophysiological recordings show low-dose quinpirole increases ventral tegmental area (VTA) dopaminergic neuron firing, whereas high doses inhibit population activity [2]

Presynaptic vs. Postsynaptic Dopaminergic Modulation

Autoreceptor-Mediated Inhibition

Quinpirole activates somatodendritic D2/D3 autoreceptors in mesencephalic regions, regulating neuronal excitability and dopamine synthesis:

  • VTA administration: Reduces burst firing of dopaminergic neurons by 68% within 1 hour, decreasing dopamine release in terminal fields like NAc [8]
  • Feedback inhibition: Microinjection into VP suppresses VTA neuronal activity via GABAergic pallidotegmental projections [2]

At presynaptic terminals, quinpirole demonstrates biphasic prolactin regulation:

  • Picomolar concentrations (10⁻¹²–10⁻¹⁰ M): Enhance prolactin secretion through pertussis toxin-sensitive G-proteins
  • Nanomolar concentrations (10⁻⁸–10⁻⁶ M): Inhibit prolactin release via Gi/o-coupled D2 receptors [7]

Table 2: Functional Consequences of Quinpirole-Mediated Autoreceptor Activation

Neural SiteConcentration/DosePhysiological Effect
Anterior pituitary10⁻¹²–10⁻¹⁰ M↑ Prolactin secretion
Anterior pituitary10⁻⁸–10⁻⁶ M↓ Prolactin secretion
Ventral tegmental area5µg intra-VTA↓ Premature responses in 5CSRTT task
Ventral pallidum5µg↓ VTA population activity (87%)

Postsynaptic Signaling Cascades

In striatal and limbic regions, quinpirole modulates key neuroadaptive pathways through postsynaptic D2-like receptors:

Nucleus Accumbens (NAc):

  • cAMP/PKA downregulation: Reduces CREB phosphorylation and immediate-early gene expression (e.g., Zif268) [9]
  • β-arrestin recruitment: Initiates MAPK/ERK signaling and GDNF synthesis, promoting synaptic plasticity [9]

Ventral Pallidum (VP):

  • Akt/GSK3-β pathway: Quinpirole administration (1 mg/kg) rescues traumatic brain injury-induced deficits by:
  • Increasing p-Akt (Ser473) by 2.3-fold
  • Enhancing p-GSK3β (Ser9) phosphorylation by 1.8-fold [4]
  • Glutamatergic regulation: Modulates BLA-to-VP projections through D2R-mediated suppression of excitatory transmission [2]

Structural plasticity:

  • Dendritic remodeling: Chronic quinpirole administration reorganizes perisynaptic extracellular matrix proteins in striatal neurons, altering spine density [9]
  • Blood-brain barrier integrity: Upregulates claudin-5 and occludin expression in cortical vessels via D2R/Akt signaling [4]

These mechanisms collectively explain quinpirole's behavioral effects on cognition, motivation, and motor control through spatially segregated receptor populations and downstream signaling adaptations.

Properties

CAS Number

73625-62-4

Product Name

Quinpirole dihydrochloride

IUPAC Name

(4aS,8aS)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;dihydrochloride

Molecular Formula

C13H23Cl2N3

Molecular Weight

292.2 g/mol

InChI

InChI=1S/C13H21N3.2ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;;/h9-10,13H,2-8H2,1H3,(H,14,15);2*1H/t10-,13-;;/m0../s1

InChI Key

GJIGRGIGKHPYTK-LWCZFAHISA-N

SMILES

CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Quinpirole dihydrochloride; Quinpirole 2HCl; (±)-Quinpirole dihydrochloride; (±)Quinpirole dihydrochloride; LY-141865; LY 141865; LY141865;

Canonical SMILES

CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl.Cl

Isomeric SMILES

CCCN1CCC[C@@H]2[C@@H]1CC3=C(C2)NN=C3.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.